molecular formula C9H14F3NO4 B2572069 2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid CAS No. 2031260-96-3

2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid

Cat. No. B2572069
CAS RN: 2031260-96-3
M. Wt: 257.209
InChI Key: YBJIMPIYVVQHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid, commonly known as ETAA-TFA, is a chemical compound used in scientific research. It is a derivative of azetidine, a four-membered ring compound that is found in various natural products. ETAA-TFA is synthesized using a specific method and has various applications in scientific research.

Scientific Research Applications

Total Synthesis of β-Lactam Antibiotics

Research by Brennan, Richardson, and Stoodley (1983) delves into the total synthesis of analogues of β-lactam antibiotics, employing a series of reactions that include the use of trifluoroacetic acid. This study highlights the potential of using trifluoroacetic acid in the synthesis of β-lactam antibiotics, showcasing its role in β-lactam cleavage and the formation of specific azetidinone derivatives (J. Brennan, G. Richardson, & R. J. Stoodley, 1983).

Antimicrobial Activity of Substituted 1,2,3-Triazoles

Holla et al. (2005) synthesized substituted 1,2,3-triazoles to evaluate their antimicrobial activity. The study involved the reaction of trifluoroacetic acid derivatives with various compounds, indicating the broader applicability of trifluoroacetic acid in creating antimicrobial agents (B. S. Holla, M. Mahalinga, M. S. Karthikeyan, B. Poojary, P. M. Akberali, & N. S. Kumari, 2005).

Synthesis of Amino Acid Derivatives

Burger et al. (1992) demonstrated the synthesis of amino acid derivatives starting from compounds involving [2,2-bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid chloride, highlighting the versatility of trifluoroacetic acid derivatives in synthesizing natural and non-natural α-amino acids (K. Burger, M. Rudolph, H. Neuhauser, & M. Gold, 1992).

Synthesis of Azetidinones with Antimicrobial Activity

Toraskar, Kadam, and Kulkarni (2009) focused on the synthesis of azetidinones with potential antifungal activity. This study illustrates the use of trifluoroacetic acid in creating compounds with significant antifungal properties, contributing to the development of new antimicrobial agents (M. P. Toraskar, V. Kadam, & V. Kulkarni, 2009).

properties

IUPAC Name

2-(3-ethylazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-2-6-3-8(4-6)5-7(9)10;3-2(4,5)1(6)7/h6H,2-5H2,1H3,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJIMPIYVVQHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C1)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid

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